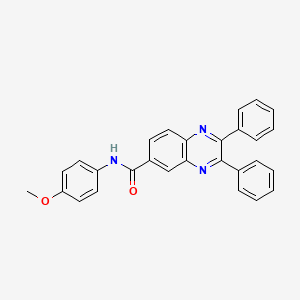
N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide is a synthetic compound that combines the structural features of tetrazole and adamantane Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while adamantane derivatives are recognized for their stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of catalysts such as zinc salts or iodine.
Coupling with Adamantane Derivative: The tetrazole derivative is then coupled with an adamantane carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Alkylated or acylated derivatives at the anilino group.
Scientific Research Applications
N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring can mimic carboxylic acids, making it useful in drug design for enhancing bioavailability and metabolic stability.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Material Science: The stability and rigidity of the adamantane core make it suitable for use in the development of advanced materials and polymers.
Pharmaceutical Applications:
Mechanism of Action
The mechanism of action of N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets, while the adamantane core provides stability and enhances membrane permeability . The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar tetrazole ring structure but lacks the adamantane core.
Adamantane-1-carboxamide: Contains the adamantane core but lacks the tetrazole ring.
Tetrazole-Adamantane Derivatives: Other derivatives with different substituents on the tetrazole ring.
Uniqueness
N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide is unique due to the combination of the tetrazole ring and adamantane core, providing a balance of biological activity and stability. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(5-anilinotetrazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N6O/c25-16(18-9-12-6-13(10-18)8-14(7-12)11-18)21-24-17(20-22-23-24)19-15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,25)(H,19,20,23) |
InChI Key |
SHJHMWZBKYANBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=NN=N4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11541322.png)
![N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11541336.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B11541346.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide](/img/structure/B11541353.png)
![N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11541361.png)
![4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11541371.png)
![2-methoxy-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenyl acetate](/img/structure/B11541377.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541378.png)

![N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11541382.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11541390.png)
![2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B11541396.png)
![N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11541405.png)
